molecular formula C16H19N3O2S B138693 3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide CAS No. 494772-87-1

3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide

Cat. No. B138693
CAS RN: 494772-87-1
M. Wt: 317.4 g/mol
InChI Key: UNTPTSFVGRSTDC-UHFFFAOYSA-N
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Description

Future Directions

Future research could focus on exploring the potential applications of this compound in proteomics research , as well as investigating its synthesis methods, chemical reactions, mechanism of action, and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAK1-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of TAK1-IN-3 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions: TAK1-IN-3 can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .

Mechanism of Action

TAK1-IN-3 exerts its effects by inhibiting the activity of TAK1. This inhibition disrupts the signaling pathways mediated by TAK1, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By blocking these pathways, TAK1-IN-3 can modulate various cellular responses, such as inflammation and cell survival .

Similar Compounds:

Uniqueness: TAK1-IN-3 is unique due to its specific chemical structure, which allows for selective inhibition of TAK1. This selectivity makes it a valuable tool in research and potential therapeutic applications .

properties

IUPAC Name

3-amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c17-13-9-14(22-15(13)16(18)20)12-3-1-11(2-4-12)10-19-5-7-21-8-6-19/h1-4,9H,5-8,10,17H2,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTPTSFVGRSTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C3=CC(=C(S3)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619992
Record name 3-Amino-5-{4-[(morpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

494772-87-1
Record name 3-Amino-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494772-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-{4-[(morpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does quercetin induce apoptosis in human colon cancer cells?

A1: Quercetin induces apoptosis in HT-29 colon cancer cells by activating the Traf6/TAK1 signaling pathway []. This pathway plays a role in regulating cell survival and death. Quercetin's influence on this pathway leads to the activation of caspase-3 and changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately triggering programmed cell death.

Q2: What is the role of USP19 in inflammatory responses?

A2: USP19 acts as a negative regulator of inflammation by targeting the TAK1 protein []. It removes specific ubiquitin chains (K63- and K27-linked) from TAK1, thereby inhibiting its activity. This inhibition disrupts the TAK1-TAB2/3 complex, which is crucial for activating the NF-κB pathway, a key regulator of inflammatory responses. As a result, USP19 deficiency can lead to increased inflammation and susceptibility to sepsis.

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